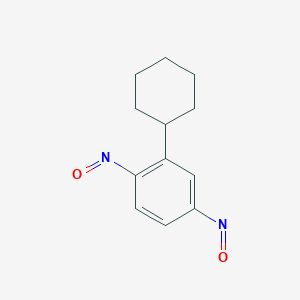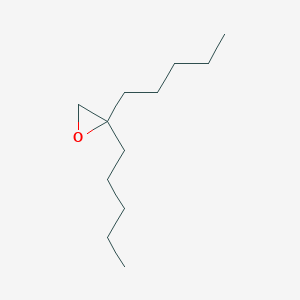![molecular formula C32H50O4 B14287358 2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] CAS No. 128119-84-6](/img/structure/B14287358.png)
2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] is a complex organic compound known for its unique structural properties. This compound features a butane backbone with two benzene rings, each substituted with a 2,4,4-trimethylpentan-2-yl group and a hydroxyl group at the para position. The presence of these bulky substituents imparts significant steric hindrance, influencing its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with 2,4,4-trimethylpentan-2-yl groups, followed by the coupling of these intermediates with a butane-1,1-diyl linker. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The bulky substituents may also affect the compound’s binding affinity and specificity towards certain proteins and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(Butane-1,1-diyl)bis(1,5-dimethyl-2-phenyl-1H-pyrazole-3(2H)-thione)
- 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea)
- 2,2’-(Butane-1,4-diyl)bis(4,5-dihydro-1H-imidazol-1-ethanol)
Uniqueness
What sets 2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] apart is its unique combination of steric hindrance and functional groups. The presence of bulky 2,4,4-trimethylpentan-2-yl groups and hydroxyl groups provides a distinct reactivity profile, making it valuable for specific applications in synthetic chemistry and material science .
Propiedades
| 128119-84-6 | |
Fórmula molecular |
C32H50O4 |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
2-[1-[2,5-dihydroxy-4-(2,4,4-trimethylpentan-2-yl)phenyl]butyl]-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C32H50O4/c1-12-13-20(21-14-27(35)23(16-25(21)33)31(8,9)18-29(2,3)4)22-15-28(36)24(17-26(22)34)32(10,11)19-30(5,6)7/h14-17,20,33-36H,12-13,18-19H2,1-11H3 |
Clave InChI |
VSRFVOGOKPMCRO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O)C2=CC(=C(C=C2O)C(C)(C)CC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/no-structure.png)


![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)

![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)


